hGGPPS-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18FN5O7P2S |
|---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
[[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
InChI Key |
ADZFVWRKYSFEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Discovery and Design of Hggpps in 2
Historical Context of Prenyl Synthase Inhibitors
The journey to develop specific prenyl synthase inhibitors began with the discovery of protein prenylation, a post-translational modification where isoprenoid moieties, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are attached to proteins. This process is crucial for the proper localization and function of numerous proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling and proliferation.
Early interest in this pathway led to the development of inhibitors for enzymes like farnesyltransferase (FTase). However, the clinical success of these inhibitors was hampered by alternative prenylation pathways, specifically geranylgeranylation. This shifted focus to upstream enzymes in the mevalonate (B85504) pathway, such as farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (hGGPPS).
Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid, were initially developed to treat bone resorption disorders. mdpi.com Their mechanism of action was discovered to be the inhibition of FPPS, which depletes the cellular pool of FPP and subsequently GGPP. mdpi.com This validation of FPPS as a therapeutic target spurred further research into more selective inhibitors for both FPPS and hGGPPS, aiming to mitigate off-target effects and improve therapeutic profiles for oncology applications.
Rational Design Strategies for hGGPPS Inhibitors
The rational design of hGGPPS inhibitors has been a multi-pronged effort, leveraging structural biology and medicinal chemistry to create compounds with high potency and selectivity. The core strategy involves designing molecules that mimic the natural substrate, farnesyl pyrophosphate (FPP), or the transition state of the enzymatic reaction. This has led to the exploration of various heterocyclic scaffolds decorated with a bisphosphonate group, which acts as a non-hydrolyzable pyrophosphate mimic, anchoring the inhibitor to the enzyme's active site.
A particularly successful strategy has been the development of inhibitors based on a thienopyrimidine core. This scaffold proved to be a versatile platform for exploring structure-activity relationships. Researchers have systematically modified the C-2 position of the thienopyrimidine ring to enhance inhibitory activity against hGGPPS. nih.govmcgill.ca
The compound hGGPPS-IN-2 (also known as compound 16g in the primary literature) emerged from this line of research. nih.gov Its design is centered on a C-2 substituted thienopyrimidine-based bisphosphonate (C2-ThP-BP) core. nih.gov A key feature of this series is a linker moiety that connects the core structure to various side chains. nih.gov The systematic investigation into the structural diversity of both the linker and the side chains was crucial for optimizing the biological activity of these compounds. nih.govmcgill.ca This rational, iterative process of synthesis and biological evaluation led to the identification of this compound as a highly potent inhibitor. nih.gov
Table 1: Inhibitory Activity of Selected Thienopyrimidine-Based hGGPPS Inhibitors Data sourced from Lee, H-F., et al. (2022). J Med Chem. 2022 Feb 10;65(3):2471-2496. nih.gov
| Compound | hGGPPS IC₅₀ (nM) | hFPPS IC₅₀ (nM) | Selectivity (hFPPS/hGGPPS) |
|---|---|---|---|
| This compound (16g) | 1.8 ± 0.3 | 47 ± 11 | ~26 |
| CML-07-119 (12c) | 2.5 ± 0.3 | 24 ± 4 | ~10 |
In the quest for novel and potent hGGPPS inhibitors, researchers also explored alternative heterocyclic scaffolds as bioisosteric replacements for the thienopyrimidine core. nih.gov This led to the design and synthesis of pyrazolo[3,4-d]pyrimidine and purine-based bisphosphonate analogs. nih.gov
The rationale was to investigate whether different core structures could offer improved potency, selectivity, or physicochemical properties. The pyrazolopyrimidine scaffold, in particular, was identified as a promising alternative. nih.gov Novel C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonates were designed and evaluated. nih.gov One of the lead compounds from this series, RB-07-16 , demonstrated significant inhibitory activity against hGGPPS and potent anti-proliferative effects in cancer cell lines. nih.gov In contrast, the exploration of purine-based analogs did not yield compounds with superior potency compared to the other scaffolds within the same study. nih.gov
Table 2: Inhibitory Activity of Pyrazolopyrimidine and Purine-Based hGGPPS Inhibitors Data sourced from Boutin, R., et al. (2023). J Med Chem. 2023 Dec 14;66(23):15776-15800. nih.gov
| Compound | Scaffold | hGGPPS IC₅₀ (nM) | hFPPS IC₅₀ (nM) | Selectivity (hFPPS/hGGPPS) |
|---|---|---|---|---|
| RB-07-16 (13e) | Pyrazolopyrimidine | 1.9 ± 0.2 | >10,000 | >5263 |
| Compound 13a | Pyrazolopyrimidine | 1.7 ± 0.2 | >10,000 | >5882 |
Structure-Activity Relationship (SAR) Studies for hGGPPS Inhibition
Structure-activity relationship (SAR) studies have been fundamental to the refinement of hGGPPS inhibitors. For the thienopyrimidine class, including this compound, SAR studies revealed that the nature of the linker and the side chain at the C-2 position significantly influences potency. nih.gov The research that identified this compound explored a variety of linkers, such as amides, ureas, and sulfonamides, connecting the phenyl group at the C-2 position to a diverse set of side chains. nih.gov This systematic modification allowed for the fine-tuning of the molecule's interaction with the enzyme's active site, leading to the nanomolar potency of this compound. nih.gov
For the pyrazolopyrimidine series, SAR studies indicated that substitutions at the C6-position were critical for activity. nih.gov The high potency and remarkable selectivity of compounds like RB-07-16 underscore the success of this design strategy. The comparison between the thienopyrimidine, pyrazolopyrimidine, and purine (B94841) scaffolds provided valuable SAR insights, ultimately highlighting the pyrazolopyrimidine-based analogs as a particularly promising new class of hGGPPS inhibitors. nih.gov The finding that the purine scaffold did not offer advantages in potency suggests that the specific geometry and electronic properties of the heterocyclic core are crucial for optimal binding to hGGPPS. nih.gov
Mechanism of Hggpps Inhibition by Hggpps in 2
Enzymatic Inhibition Kinetics
hGGPPS-IN-2 acts as a competitive inhibitor of hGGPPS. libretexts.orgslideshare.net In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate of the enzyme and competes with it for binding to the active site. libretexts.orgslideshare.net The binding of the inhibitor to the active site is typically reversible, involving weak interactions such as ionic bonding, hydrogen bonding, and van der Waals forces. doubtnut.com The inhibitor, this compound, binds to the active site of hGGPPS, thereby preventing the substrate from binding and halting the catalytic reaction. medschoolcoach.com The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. libretexts.org Increasing the substrate concentration can overcome the effects of a competitive inhibitor. libretexts.orglibretexts.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. medschoolcoach.com
Interference with GGPP Biosynthesis
This compound exerts its biological effects by directly interfering with the mevalonate (B85504) pathway, specifically by inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP). mcgill.cascience.gov GGPP is a vital C20 isoprenoid intermediate that serves as a precursor for the geranylgeranylation of various proteins, including small GTPases like Rho, Rac, and Cdc42. science.govnih.govfrontiersin.org This post-translational modification is essential for the proper membrane localization and function of these proteins, which are key regulators of numerous cellular processes such as signal transduction, cell growth, differentiation, and cytoskeletal organization. science.govfrontiersin.org
By inhibiting hGGPPS, this compound leads to a depletion of intracellular GGPP levels. nih.gov This, in turn, prevents the geranylgeranylation of small GTPases, disrupting their function. nih.gov The inhibition of GGPP synthesis has been shown to be the primary mechanism responsible for the downstream cellular effects observed with hGGPPS inhibitors. researchgate.net The disruption of this critical biosynthetic pathway has been explored as a therapeutic strategy in various diseases. nih.gov
Molecular Basis of Enzyme-Inhibitor Interaction
The interaction between this compound and the hGGPPS enzyme is a highly specific process occurring at the molecular level. This interaction is characterized by the inhibitor binding to the enzyme's active site, the involvement of magnesium ions, and the formation of bonds with specific amino acid residues.
This compound binds to the active site of hGGPPS, the same location where the natural substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), would normally bind. mcgill.calibretexts.org The active site is a unique three-dimensional pocket within the enzyme composed of a specific arrangement of amino acid residues that creates a distinct chemical environment. libretexts.org The binding of this compound is analogous to how a key fits into a lock, where the inhibitor's shape and chemical properties are complementary to those of the active site. libretexts.org In some instances, inhibitors can occupy both the FPP substrate subpocket and the GGPP product inhibition channel simultaneously. researchgate.net This binding physically obstructs the substrates from accessing the catalytic machinery of the enzyme, thereby preventing the synthesis of GGPP. medschoolcoach.com
Magnesium ions (Mg2+) are crucial for the binding of bisphosphonate inhibitors, including this compound, to the active site of hGGPPS. nih.govresearchgate.net Crystallographic studies have revealed that three Mg2+ ions are involved in mediating the interaction between the bisphosphonate moiety of the inhibitor and the enzyme. nih.govresearchgate.netrcsb.org These ions act as a bridge, coordinating the negatively charged phosphate (B84403) groups of the inhibitor with the negatively charged carboxylate groups of aspartate residues within the active site. researchgate.netresearchgate.net Each magnesium ion is typically coordinated by one to two protein donor atoms, one to two phosphate group donor atoms, and two to three water molecules. researchgate.net The presence of these three magnesium ions in the binding site significantly enhances the binding affinity between the enzyme and the inhibitor. nih.govresearchgate.netrcsb.org
The binding of this compound within the active site of hGGPPS is stabilized by interactions with several specific amino acid residues. The bisphosphonate portion of the inhibitor interacts with two highly conserved aspartate-rich motifs, DDIED (residues 64-68) and DDYAN (residues 188-192), through the coordination of magnesium ions. researchgate.net The aromatic rings of the inhibitor can form edge-to-face pi-stacking interactions with the side chains of aromatic amino acids like Phenylalanine (Phe) and Tyrosine (Tyr), which are often found in enzyme active sites. frontiersin.orgnih.gov Additionally, hydrogen bonds can form between the inhibitor and various amino acid residues, further stabilizing the enzyme-inhibitor complex. doubtnut.com Mutagenesis studies have confirmed the importance of specific residues; for example, mutating key amino acids can significantly impact the binding and inhibitory effect of these compounds. researchgate.net
This compound demonstrates significant selectivity for inhibiting hGGPPS over the closely related enzyme, human farnesyl pyrophosphate synthase (hFPPS). nih.govmcgill.ca While both enzymes are part of the mevalonate pathway, structural differences in their active sites account for this selectivity. mcgill.ca hFPPS is responsible for synthesizing FPP, the substrate for hGGPPS. mcgill.ca Inhibitors with certain structural features, such as specific substitutions on their core scaffold, tend to be more potent against hGGPPS, while other substitutions favor hFPPS inhibition. mcgill.ca For example, compounds with larger, more lipophilic side chains often exhibit greater inhibitory activity against hGGPPS, as its active site can accommodate these bulkier groups. frontiersin.org In contrast, many potent hFPPS inhibitors, such as the nitrogen-containing bisphosphonate drugs, show negligible activity against hGGPPS. frontiersin.org This selectivity is crucial as it allows for the specific targeting of GGPP synthesis without significantly affecting FPP production, leading to different downstream biological consequences. nih.govgoogle.com
Interactive Data Table: this compound Inhibition Profile
| Parameter | Description | Finding |
| Inhibition Type | The kinetic mechanism of enzyme inhibition. | Competitive libretexts.orgslideshare.net |
| Target Enzyme | The primary enzyme inhibited by the compound. | Human Geranylgeranyl Pyrophosphate Synthase (hGGPPS) nih.gov |
| Effect on Km | Change in the Michaelis constant. | Increased medschoolcoach.com |
| Effect on Vmax | Change in the maximum reaction velocity. | Unchanged medschoolcoach.com |
| Selectivity | Preferential inhibition of one enzyme over another. | Selective for hGGPPS over hFPPS nih.govmcgill.ca |
Interactive Data Table: Molecular Interactions of this compound
| Interacting Component | Role in Binding | Key Features |
| Active Site | The region of the enzyme where the inhibitor binds. | A 3D pocket with a specific chemical environment complementary to the inhibitor. libretexts.org |
| Magnesium Ions (Mg2+) | Mediate the interaction between the inhibitor and the enzyme. | Three Mg2+ ions coordinate the bisphosphonate moiety with aspartate residues. nih.govresearchgate.netrcsb.org |
| Aspartate Residues | Key amino acids in the active site that bind to the inhibitor via Mg2+. | Part of the conserved DDIED and DDYAN motifs. researchgate.net |
| Aromatic Residues | Stabilize the inhibitor through non-covalent interactions. | Can form pi-stacking interactions with the inhibitor's aromatic rings. frontiersin.orgnih.gov |
Cellular and Biological Consequences of Hggpps in 2 Activity
Disruption of Protein Geranylgeranylation
The primary mechanism of action for hGGPPS-IN-2 is the inhibition of hGGPPS, an enzyme responsible for synthesizing geranylgeranyl pyrophosphate (GGPP). medchemexpress.comresearchgate.net GGPP is a critical substrate for the post-translational modification known as geranylgeranylation, where a geranylgeranyl lipid group is attached to specific proteins. researchgate.netplos.org By inhibiting hGGPPS, this compound effectively depletes the cellular pool of GGPP, thereby preventing the geranylgeranylation of key proteins. acs.orgresearchgate.net This disruption is a central event that triggers the downstream cellular consequences of the inhibitor's activity.
Downregulation of Specific GTPase Prenylation (e.g., Rap1A)
A key outcome of diminished GGPP levels is the impaired prenylation of small GTP-binding proteins, or GTPases. mcgill.canih.gov Geranylgeranylation is essential for the proper membrane localization and function of many GTPases, including those in the Rho and Ras superfamilies. mcgill.caplos.org Research has specifically demonstrated that treatment with inhibitors of hGGPPS, such as this compound, leads to a marked accumulation of unprenylated GTPases like Rap1A. mcgill.canih.govvulcanchem.comresearchgate.net The failure to attach the geranylgeranyl anchor to Rap1A prevents its association with cellular membranes, thereby inhibiting its signaling functions. mcgill.ca This downregulation of Rap1A geranylgeranylation serves as a direct biomarker of hGGPPS inhibition within the cell. mcgill.canih.gov
Table 1: Effect of this compound on Protein Prenylation
| Target Protein | Effect of this compound | Consequence |
|---|---|---|
| Rap1A | Inhibition of geranylgeranylation | Accumulation of unprenylated form, loss of membrane localization and function. mcgill.canih.govvulcanchem.com |
| Other small GTPases (e.g., Rho family) | Inhibition of geranylgeranylation | Disruption of downstream signaling pathways. mcgill.ca |
Impact on Cellular Signaling Pathways
The disruption of GTPase geranylgeranylation by this compound has profound effects on multiple cellular signaling pathways that are critical for cell survival and growth. medchemexpress.eumedchemexpress.eudcchemicals.com Small GTPases act as molecular switches in a vast array of signaling cascades. ebi.ac.uk When their function is compromised due to a lack of prenylation, these pathways are consequently dysregulated. For instance, signaling pathways that are often constitutively active in cancer cells and depend on geranylgeranylated proteins are inhibited. google.comsmolecule.com This can include pathways involved in cell cycle progression and cytoskeletal organization.
Modulation of Cell Proliferation
A significant consequence of the cellular changes induced by this compound is the potent inhibition of cell proliferation. medchemexpress.commcgill.caacs.orgnih.govgoogle.com This anti-proliferative activity has been observed in various cancer cell lines, particularly in multiple myeloma cells. medchemexpress.commcgill.caacs.orgnih.govmedchemexpress.euimmunomart.comx-mol.com The blockade of protein geranylgeranylation disrupts the function of proteins essential for cell division and growth, ultimately leading to a halt in the cell cycle. mcgill.ca Studies have demonstrated a direct correlation between the inhibition of hGGPPS and the reduction in cancer cell proliferation. mcgill.ca
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Effect | Reference |
|---|---|---|
| Multiple Myeloma (MM) cells | Inhibition of proliferation | medchemexpress.commcgill.caacs.orgnih.govimmunomart.comx-mol.com |
| Other cancer cell lines | Inhibition of proliferation | mcgill.caacs.orggoogle.com |
Induction of Apoptosis
Beyond inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, in susceptible cell populations. medchemexpress.commcgill.caacs.orgnih.govmedchemexpress.euimmunomart.com The deprivation of essential geranylgeranylated proteins triggers intracellular stress signals that converge on apoptotic pathways. mcgill.ca This leads to the activation of caspases and the subsequent execution of the apoptotic program, resulting in the selective elimination of cells that are highly dependent on the mevalonate (B85504) pathway for survival. medchemexpress.commcgill.caacs.orgnih.govimmunomart.comsmolecule.comx-mol.com
Target-Selective Apoptosis Mechanisms
A noteworthy characteristic of this compound is its ability to induce apoptosis in a target-selective manner. medchemexpress.commedchemexpress.euimmunomart.comx-mol.com Research has shown that this compound is particularly effective at inducing apoptosis in multiple myeloma cells. medchemexpress.commedchemexpress.euimmunomart.comx-mol.com The mechanism underlying this selectivity likely involves the high reliance of these cancer cells on the signaling pathways regulated by geranylgeranylated proteins. By specifically inhibiting hGGPPS, this compound exploits this dependency, leading to a targeted apoptotic response in the malignant cells while potentially sparing normal cells that are less reliant on this pathway. google.com
Preclinical Mechanistic Research and Models
In Vitro Cellular Models
In vitro studies have been fundamental in characterizing the cellular response to hGGPPS-IN-2 and its analogs across different cancer types.
The selection of cancer cell lines for testing this compound and related inhibitors has been guided by the hypothesis that certain malignancies are particularly dependent on the mevalonate (B85504) pathway and protein prenylation for survival and proliferation. mcgill.canih.gov Key cancer types investigated include Multiple Myeloma (MM), Pancreatic Ductal Adenocarcinoma (PDAC), and Colorectal Cancer (CRC). nih.govmcgill.ca
The rationale for choosing these specific cancer types is based on the critical role of geranylgeranylated proteins, such as small GTPases, in the signaling pathways that drive their growth and survival. mcgill.canih.gov By inhibiting hGGPPS, the enzyme responsible for producing the geranylgeranyl pyrophosphate (GGPP) required for this post-translational modification, compounds like this compound aim to disrupt these oncogenic processes. medchemexpress.comnih.gov Studies have indicated that MM cell lines may show particular vulnerability to the inhibition of hGGPPS. mcgill.ca
Below is a table of representative cell lines used in the evaluation of hGGPPS inhibitors.
| Cancer Type | Cell Line | Rationale / Use |
| Multiple Myeloma (MM) | RPMI-8226 | Used to assess antiproliferative activity and apoptosis induction by this compound. medchemexpress.commedchemexpress.com |
| Multiple Myeloma (MM) | OPM-1, OPM-2 | General MM cell lines used in studies of hGGPPS inhibitors. nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDAC) | MIA PaCa-2 | Employed in antiproliferation assays and xenograft models for hGGPPS inhibitors. mcgill.ca |
| Colorectal Cancer (CRC) | HCT-116 | Utilized in cell-based antiproliferation assays for hGGPPS inhibitors. mcgill.ca |
To quantify the anti-cancer effects of this compound, researchers have employed cell viability and proliferation assays. These assays measure the number of healthy, metabolically active cells after treatment with the compound. abcam.comnih.gov
A key method used is the MTS assay, a colorimetric assay for assessing cell metabolic activity. medchemexpress.comnih.gov In studies involving this compound, the MTS assay was used to measure the reduction in cell proliferation in the human multiple myeloma cell line RPMI-8226 after a 72-hour treatment period. medchemexpress.com The results from these assays are crucial for determining the potency of the inhibitor in a cellular context. mcgill.caabcam.com These assays demonstrate that the antiproliferative effects are a direct consequence of inhibiting the targeted enzyme. baseclick.eu
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com Research has shown that this compound induces target-selective apoptosis specifically in multiple myeloma cells. medchemexpress.comnih.gov
The mechanism involves the inhibition of hGGPPS, which leads to the blockage of protein prenylation and subsequently triggers apoptotic pathways. mcgill.canih.gov Studies have established a direct correlation between the intracellular inhibition of hGGPPS and the induction of apoptosis. mcgill.caresearchgate.net To confirm and quantify apoptosis, researchers utilize methods such as the Annexin-V apoptosis assay, which identifies cells in the early stages of this process. acs.org The induction of apoptosis is a key indicator of the therapeutic potential of targeting the hGGPPS enzyme in cancers like multiple myeloma. mcgill.canih.gov
Confirming that this compound and its analogs reach and inhibit their intended target within the cell is critical for validating their mechanism of action. mcgill.canih.gov Studies have successfully demonstrated selective intracellular target engagement of hGGPPS. nih.govmcgill.caresearchgate.net
This confirmation is primarily achieved by observing the direct downstream effects of hGGPPS inhibition. One of the main biomarkers for target engagement is the downregulation of the geranylgeranylation of specific proteins. mcgill.canih.gov Researchers have shown that treatment with hGGPPS inhibitors leads to a reduction in the prenylation of the small GTPase Rap1A in MM, PDAC, and CRC cells. mcgill.canih.govnih.gov This provides strong evidence that the compound is active within the cell and is effectively inhibiting the hGGPPS enzyme as intended. mcgill.ca
In Vivo Mechanistic Models
Following promising in vitro results, the activity of hGGPPS inhibitors is further evaluated in in vivo models to understand their effects in a more complex biological system. medchemexpress.commcgill.ca
Xenograft mouse models are a standard and essential tool in preclinical cancer research and have been used to evaluate the in vivo efficacy of hGGPPS inhibitors. nih.govmcgill.canih.gov In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of a human tumor in a living organism. biorxiv.orgnih.gov
Researchers have utilized xenograft mouse models of both Multiple Myeloma (MM) and Pancreatic Ductal Adenocarcinoma (PDAC) to test compounds like this compound and its analogs. medchemexpress.comnih.govmcgill.ca For instance, in an MM mouse model, administration of a thienopyrimidine-based bisphosphonate inhibitor confirmed the in vivo downregulation of Rap1A geranylgeranylation. mcgill.canih.gov Furthermore, these models allow for the measurement of systemic biomarkers of disease, such as the reduction of monoclonal immunoglobulins (M-protein) in the serum of MM models, which serves as a proof-of-principle for the therapeutic potential of targeting hGGPPS. mcgill.canih.gov
Hggpps in 2 As a Research Tool
Applications in Studying Isoprenoid Pathway Dynamics
The isoprenoid biosynthetic pathway, also known as the mevalonate (B85504) pathway, is a vital metabolic cascade that produces precursors for a vast number of biomolecules. mcgill.canih.gov This pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which serve as building blocks for more complex isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov hGGPPS-IN-2 is instrumental in elucidating the dynamics of this pathway due to its specific mechanism of action.
hGGPPS is a key enzyme that catalyzes the synthesis of GGPP from FPP and IPP. mcgill.canih.gov By potently inhibiting hGGPPS, this compound allows researchers to specifically block the production of GGPP without affecting the upstream synthesis of FPP. researchgate.net This selective inhibition is crucial for differentiating the biological roles of geranylgeranylated proteins from those of farnesylated proteins.
Research studies have demonstrated that the cellular effects induced by hGGPPS inhibitors can be reversed by the addition of exogenous geranylgeraniol (B1671449) (GGOH), the alcohol precursor to GGPP. google.com This "rescue" experiment confirms that the observed biological outcomes are a direct consequence of GGPP depletion, thereby validating the on-target effect of the inhibitor and providing a powerful method for studying the specific downstream functions of GGPP. google.com
| Target Enzyme | Substrates | Product | Effect of this compound | Research Application |
|---|---|---|---|---|
| human Geranylgeranyl Pyrophosphate Synthase (hGGPPS) | Farnesyl Pyrophosphate (FPP) & Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Pyrophosphate (GGPP) | Inhibits synthesis of GGPP | Allows for specific study of GGPP-dependent cellular processes. researchgate.netgoogle.com |
Utility in Investigating GTPase Function and Dysregulation
GTPases are a superfamily of hydrolase enzymes that act as molecular switches in a multitude of fundamental cellular processes, including signal transduction, cell proliferation, and cytoskeletal organization. wikipedia.orgthermofisher.com Many of these proteins, particularly those in the Ras superfamily (e.g., Rho, Rac, Rap1A), require a post-translational modification known as prenylation to become active. researchgate.netmcgill.ca This process involves the attachment of an isoprenoid lipid tail, either FPP or GGPP, which anchors the GTPase to cellular membranes, a necessary step for its interaction with downstream effectors. mcgill.calibretexts.org
This compound serves as an invaluable tool for investigating the function of geranylgeranylated GTPases. By preventing the synthesis of GGPP, the inhibitor effectively blocks the geranylgeranylation of these specific GTPases. researchgate.netmcgill.ca This leads to an accumulation of non-prenylated, inactive GTPases in the cytosol. Research utilizing related thienopyrimidine-based bisphosphonate inhibitors has confirmed the in-vivo downregulation of Rap1A geranylgeranylation following treatment. mcgill.caacs.org This allows scientists to dissect the specific signaling pathways regulated by geranylgeranylated proteins and to understand the consequences of their dysregulation in various disease states, such as cancer and neurological disorders. mcgill.camcgill.ca
| Inhibitor Action | Pathway Impact | Effect on GTPases | Functional Consequence | Investigative Utility |
|---|---|---|---|---|
| Blocks hGGPPS activity | Depletes cellular pool of GGPP | Prevents geranylgeranylation of Rho, Rac, Rap1A, etc. researchgate.netmcgill.ca | Inhibits membrane localization and activation of target GTPases. mcgill.calibretexts.org | Enables study of signaling pathways dependent on geranylgeranylated proteins. |
Contributions to Target Validation Methodologies
Target validation is a critical step in the drug discovery process, establishing a definitive link between a molecular target and a disease phenotype. ebi.ac.uk Chemical probes like this compound are central to this process. The development of potent and selective inhibitors provides the means to pharmacologically interrogate the function of a target enzyme in a cellular or in-vivo context.
Studies using this compound and its parent compounds have successfully demonstrated that inhibiting hGGPPS leads to a desired therapeutic outcome, namely the induction of apoptosis in cancer cells. mcgill.caacs.org A direct correlation was established between the intracellular inhibition of hGGPPS and cell death in multiple myeloma cell lines. mcgill.canih.gov Furthermore, the ability to rescue the cells from apoptosis by supplying GGOH, the product of the inhibited enzyme, provides unequivocal evidence of on-target activity. google.com This rescue methodology is a cornerstone of pharmacological target validation. These findings collectively provide a clear proof-of-principle that hGGPPS is a valuable therapeutic target for certain cancers, validating it for further drug development efforts. acs.orgebi.ac.uk
Role in Understanding Cellular Apoptotic Pathways
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. nih.govtargetmol.com Its dysregulation is a hallmark of many diseases, including cancer. This compound has been identified as an agent that induces target-selective apoptosis in multiple myeloma cells, making it a useful tool for studying this process. medchemexpress.commedchemexpress.com
The mechanism of apoptosis induction by this compound is linked to its primary effect: the inhibition of GTPase prenylation. mcgill.ca Geranylgeranylated GTPases are crucial components of cell survival signaling pathways. researchgate.net By preventing their activation, this compound effectively shuts down these pro-survival signals, tipping the cellular balance towards apoptosis. Studies have shown a direct relationship between the inhibition of hGGPPS and the onset of apoptosis. acs.org This allows researchers to use this compound to initiate apoptosis via a highly specific molecular trigger. By doing so, they can trace the subsequent signaling cascade, identifying the key downstream effectors and pathways that are dependent on the function of geranylgeranylated proteins for cell survival.
Future Research Directions and Unanswered Questions
Elucidating Undiscovered hGGPPS-IN-2 Biological Activities
This compound, a C-2-substituted thienopyrimidine-based bisphosphonate, is a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). medchemexpress.com Its primary mechanism of action involves the induction of target-selective apoptosis in cancer cells, such as multiple myeloma, by inhibiting protein prenylation. medchemexpress.commcgill.ca This has been demonstrated to correlate directly with the downregulation of Rap-1A prenylation. nih.gov
While the on-target effects of this compound are well-documented, the possibility of additional, undiscovered biological activities remains. Bisphosphonates can act as bioisosteres of isoprenoid metabolites, suggesting that they might inhibit other prenyl transferase enzymes like GGTase I, II, or III. nih.gov Further in-depth studies are required to rule out these potential off-target effects. nih.gov Investigating these alternative interactions could reveal novel therapeutic applications or potential side effects.
Advanced Structural Studies and Computational Modeling
Advanced structural and computational methods are crucial for understanding the binding mechanisms of inhibitors like this compound and for designing new, more potent compounds.
Co-crystallography of this compound with hGGPPS
To date, crystallographic data for hGGPPS with inhibitors is limited. researchgate.net The crystallization of wild-type human GGPPS has proven challenging. mcgill.ca A low-resolution structure of a Y246D mutant of hGGPPS in complex with a thienopyrimidine inhibitor has been obtained, showing the inhibitor binding to the allylic (FPP) binding site. nih.gov However, high-resolution co-crystal structures of this compound with the wild-type enzyme are needed.
Such structures would provide precise details of the binding interactions, including the role of magnesium ions, which are known to be crucial for bisphosphonate binding. researchgate.netrcsb.org This information is invaluable for the rational design of next-generation inhibitors. rcsb.org
In Silico Approaches for Mechanistic Insights
Computational modeling, including molecular docking and the development of moiety-linkage maps, offers a powerful approach to predict inhibitor binding and efficacy. acs.orgresearchgate.net These in silico methods can screen large compound libraries to identify novel non-bisphosphonate inhibitors and elucidate their binding mechanisms. acs.orgresearchgate.netresearchgate.net
By combining site-moiety maps with chemical structure rules, researchers have successfully identified key residues in hGGPPS, such as K202 and K212, that are important for inhibitor binding. acs.orgacs.org Further computational studies can help to:
Predict the binding modes of new inhibitor candidates.
Understand the structural basis for inhibitor selectivity.
Guide the design of compounds with improved pharmacokinetic properties.
Exploring Mechanisms in Additional Preclinical Disease Models
The anti-tumor efficacy of hGGPPS inhibitors has been demonstrated in preclinical models of multiple myeloma, pancreatic ductal adenocarcinoma, and colorectal cancer. nih.gov There is also a growing understanding that dysregulation of the mevalonate (B85504) pathway and increased hGGPPS expression may play a role in other diseases, such as Alzheimer's disease. mcgill.ca
Future research should expand the evaluation of this compound and other inhibitors into a broader range of preclinical disease models. This will help to determine their therapeutic potential for various cancers and other conditions where protein prenylation is implicated. mcgill.canih.govsyncrosome.com
Development of Highly Selective hGGPPS Inhibitors with Enhanced Mechanistic Profiles
While compounds like this compound show promise, the development of inhibitors with even greater selectivity for hGGPPS over other enzymes in the mevalonate pathway, such as farnesyl pyrophosphate synthase (FPPS), remains a key objective. nih.govmcgill.ca High selectivity is crucial to minimize off-target effects and potential toxicities.
The goal is to design novel, potent, and selective non-bisphosphonate inhibitors of hGGPPS. acs.org This involves moving beyond the traditional bisphosphonate scaffold to identify new chemical entities with improved "drug-like" properties. mcgill.ca These efforts will be guided by the structural and computational insights gained from ongoing research.
Q & A
Q. Steps :
Pharmacokinetic (PK) Profiling : Measure plasma half-life, bioavailability, and tissue distribution in murine models using LC-MS/MS.
Pharmacodynamic (PD) Markers : Monitor prenylation status in peripheral blood mononuclear cells (PBMCs) as a surrogate for target inhibition.
Toxicity Screening : Assess organ-specific toxicity (e.g., renal, hepatic) via histopathology and serum biomarkers.
Dose Escalation : Use a 3+3 design to identify the maximum tolerated dose (MTD) while tracking tumor burden reduction in xenograft models .
Basic: What in vitro models are most suitable for preliminary screening of this compound’s anti-myeloma activity?
Use MM cell lines (e.g., RPMI-8226, U266) with co-culture systems mimicking bone marrow stroma (e.g., HS-5 stromal cells) to replicate tumor microenvironment interactions. Assess viability via MTT assays and apoptosis via caspase-3/7 activation .
Validation : Compare results with primary CD138+ MM cells from patient samples to ensure clinical relevance.
Advanced: How should researchers address discrepancies between this compound’s in vitro cytotoxicity and in vivo efficacy?
Q. Analysis Framework :
Bioavailability Check : Confirm compound stability and exposure levels in vivo (e.g., plasma concentration via PK studies).
Microenvironment Factors : Evaluate stromal cell-mediated resistance using 3D spheroid models or orthotopic implants.
Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions.
Data Normalization : Use standardized metrics (e.g., tumor volume vs. IC50) and statistical tests (e.g., ANOVA with post hoc correction) .
Basic: What biomarkers are critical for assessing this compound’s target engagement in preclinical studies?
- Direct Biomarkers : Unprenylated Rap1A (detected via Western blot).
- Indirect Biomarkers : Caspase-3 cleavage, CHOP (ER stress marker), and serum β2-microglobulin levels in MM models .
Advanced: How can researchers design experiments to evaluate this compound’s synergy with proteasome inhibitors (e.g., bortezomib)?
Q. Protocol :
Combination Index (CI) Calculation : Use Chou-Talalay analysis in MM cell lines.
Mechanistic Interrogation : Assess proteasome activity (e.g., 20S chymotrypsin-like activity) and aggregate formation (via immunofluorescence).
In Vivo Validation : Test staggered vs. concurrent dosing in xenografts, monitoring tumor regression and survival .
Basic: What controls are essential in this compound experiments to ensure data reliability?
- Negative Controls : Untreated cells or vehicle-only groups.
- Positive Controls : Known hGGPPS inhibitors (e.g., risedronate) or apoptosis inducers (e.g., staurosporine).
- Technical Replicates : Triplicate wells per condition with blinded analysis to reduce bias .
Advanced: What strategies can mitigate off-target effects of this compound in non-malignant cells?
Tissue-Specific Delivery : Use nanoparticle encapsulation or antibody-drug conjugates targeting MM surface markers (e.g., CD38).
Isoform Selectivity : Compare this compound’s potency against human vs. murine GGPPS to optimize species-specific models.
Transcriptomic Profiling : Perform RNA-seq on treated normal cells to identify pathways affected by off-target inhibition .
Basic: How should researchers validate the purity and stability of this compound in experimental setups?
- Analytical Chemistry : Use HPLC (>95% purity) and LC-MS for structural confirmation.
- Stability Testing : Incubate compound in cell culture media (37°C, 5% CO2) and measure degradation over 72 hours via UV-Vis spectroscopy .
Advanced: What computational tools can predict this compound’s binding affinity and resistance mutations?
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hGGPPS’s active site.
MD Simulations : Run GROMACS simulations to assess binding stability and identify potential resistance mutations (e.g., F240L).
Machine Learning : Train models on bisphosphonate analogs to predict efficacy against mutant hGGPPS isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
